Structural Complexity: Dual Olefinic Functionality vs. Mono-olefinic Acetate Esters
The target compound is chemically defined as a dual-unsaturated system, containing two distinct polymerizable groups per molecule—a vinyl group and an allyl ether group—with the molecular formula C9H16O4 . This contrasts sharply with common procurement alternatives like allyl acetate (C5H8O2, 1 reactive group) and 3-butenyl acetate (C6H10O2, 1 reactive group), which are simple mono-olefinic esters [1][2]. This structural difference is quantifiable by the number of reactive unsaturated sites per molecule: 2 for the target compound versus 1 for the analogs. The presence of two distinct olefin types with different reactivities (vinyl vs. allyl) theoretically enables staged polymerization and crosslinking, a capability absent in the comparators.
| Evidence Dimension | Number of Distinct Reactive Olefinic Sites per Molecule |
|---|---|
| Target Compound Data | 2 (1 vinyl, 1 allyl ether) |
| Comparator Or Baseline | Allyl acetate: 1 (allyl); 3-Butenyl acetate: 1 (vinyl) |
| Quantified Difference | +1 reactive site; dual chemical character (vinyl + allyl) vs. single character in each analog |
| Conditions | Comparative analysis of molecular structure based on CAS Registry records and PubChem data [1][2] |
Why This Matters
For scientific selection, a molecule with two different olefinic groups is mandatory for applications requiring crosslinking or sequential orthogonal reactions; procuring a mono-olefinic analog guarantees failure in such designs.
- [1] PubChem. Compound Summary for CID 15127, Allyl acetate. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for CID 15782, 3-Butenyl acetate. National Library of Medicine. View Source
